ALDH3A1 Inhibitory Potency: Meta-Chloro Substitution Yields Distinct ALDH3A1 Affinity
3-[(3-Chlorobenzyl)oxy]benzaldehyde demonstrates moderate inhibitory activity against human ALDH3A1, with an IC₅₀ of 2.10 µM [1]. This contrasts with the highly selective ALDH1A3 inhibitors ABMM-15 (IC₅₀ = 0.23 µM) and ABMM-16 (IC₅₀ = 1.29 µM) from the same benzyloxybenzaldehyde class, which exhibit negligible ALDH3A1 activity [2]. The meta-chloro substitution thus confers a different isoform selectivity profile, making this compound valuable for ALDH3A1-focused studies.
| Evidence Dimension | ALDH3A1 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 2.10 µM |
| Comparator Or Baseline | ABMM-15: no significant ALDH3A1 inhibition reported; ABMM-16: no significant ALDH3A1 inhibition reported |
| Quantified Difference | Target compound is a measurable ALDH3A1 inhibitor, while ABMM-15/16 are essentially inactive against this isoform |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; preincubation for 1 min followed by substrate addition; spectrophotometric analysis |
Why This Matters
This establishes 3-[(3-chlorobenzyl)oxy]benzaldehyde as a distinct tool for ALDH3A1 investigations, whereas other benzyloxybenzaldehyde analogs are optimized for ALDH1A3.
- [1] BindingDB. (n.d.). BDBM50447072 (CHEMBL1890994). Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072 View Source
- [2] Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. View Source
